molecular formula C11H7Cl2F3N4 B2561641 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine CAS No. 862658-93-3

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine

Katalognummer B2561641
CAS-Nummer: 862658-93-3
Molekulargewicht: 323.1
InChI-Schlüssel: OCIWSXCVJKIAKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom) attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo various reactions, including nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of electronegative atoms like nitrogen and fluorine would likely make the compound polar .

Wissenschaftliche Forschungsanwendungen

EGFR Tyrosine Kinase Inhibition

The compound has been investigated as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). EGFR is implicated in various cancers, including colon, breast, ovarian, and lung cancer. By competing with ATP for binding at the catalytic domain of EGFR, this compound constitutes a logical strategy for designing novel anticancer therapies .

Anti-Proliferative Activity Against Cancer Cells

In vitro studies evaluated the anti-proliferative activity of this compound against NCI 60 cancer cell lines. Notably, two derivatives (compounds 15 and 16) exhibited excellent broad-spectrum cytotoxicity across the full 60-cell panel, with GI50 values ranging from 0.018 to 9.98 μM .

P-glycoprotein Inhibition

Compounds 15 and 16 were assessed for their ability to inhibit P-glycoprotein (P-gp), a multidrug efflux transporter associated with drug resistance. These derivatives demonstrated significant inhibitory effects, reducing P-gp expression by 0.301 and 0.449 fold compared to the control .

Cell Cycle Arrest and Apoptosis Induction

Compound 16 induced cell cycle arrest at the S phase and increased apoptotic cell percentages in a time-dependent manner. These effects were observed in the MDA-MB-468 cell line, suggesting potential applications in cancer therapy .

Molecular Docking Studies

A molecular docking study revealed that the target compounds effectively bind within the EGFR binding site, providing insights into their potent inhibitory activity .

Neurotoxic Potential Investigation

While not directly related to cancer research, another derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was studied for its neurotoxic potential. This highlights the compound’s versatility and potential applications beyond oncology .

Wirkmechanismus

The mechanism of action would depend on the specific use of this compound. For instance, some pyrimidine derivatives are used in medicine, where they might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or agriculture .

Eigenschaften

IUPAC Name

[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F3N4/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIWSXCVJKIAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.